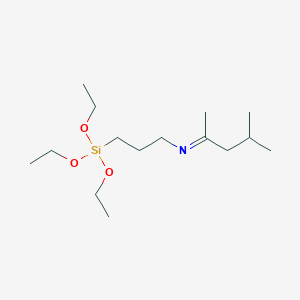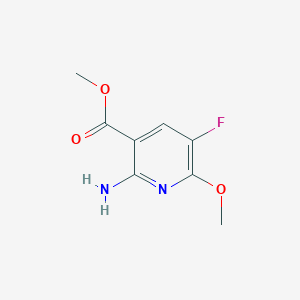
2-Methyl-1-phenylbut-3-en-1-ol
概要
説明
2-Methyl-1-phenylbut-3-en-1-ol: is an organic compound with the molecular formula C11H14O allylic alcohols , which are characterized by the presence of a hydroxyl group (-OH) attached to an allylic carbon. This compound is of interest due to its unique structure, which combines a phenyl group with an allylic alcohol, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylbut-3-en-1-ol can be achieved through several methods:
-
Grignard Reaction: : One common method involves the reaction of phenylmagnesium bromide with 2-methyl-3-buten-2-one. The reaction proceeds under anhydrous conditions and typically requires a solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.
-
Aldol Condensation: : Another method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction of the resulting α,β-unsaturated ketone. This method requires a base such as sodium hydroxide or potassium hydroxide and is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound often involves the optimization of the above synthetic routes to achieve higher yields and purity. The Grignard reaction is particularly favored due to its high efficiency and the availability of starting materials. Industrial processes may also incorporate continuous flow reactors to enhance reaction control and scalability.
化学反応の分析
Types of Reactions
2-Methyl-1-phenylbut-3-en-1-ol undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
-
Reduction: : The compound can be reduced to form the corresponding saturated alcohol. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products
Oxidation: 2-Methyl-1-phenylbut-3-en-1-one or 2-Methyl-1-phenylbut-3-en-1-al.
Reduction: 2-Methyl-1-phenylbutan-1-ol.
Substitution: 2-Methyl-1-phenylbut-3-en-1-chloride or 2-Methyl-1-phenylbut-3-en-1-bromide.
科学的研究の応用
2-Methyl-1-phenylbut-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through further functionalization.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma. Additionally, it serves as a building block for the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1-phenylbut-3-en-1-ol depends on its specific application. In chemical reactions, the hydroxyl group and the allylic position play crucial roles in determining reactivity. The compound can undergo nucleophilic substitution, electrophilic addition, and other reactions due to the presence of the hydroxyl group and the double bond.
In biological systems, the compound’s mechanism of action may involve interactions with cellular targets such as enzymes or receptors. The phenyl group can enhance lipophilicity, allowing the compound to interact with hydrophobic regions of proteins or cell membranes.
類似化合物との比較
2-Methyl-1-phenylbut-3-en-1-ol can be compared with other similar compounds, such as:
4-Phenyl-3-buten-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group and the double bond. It is also used in organic synthesis and has applications in the fragrance industry.
2-Methyl-3-buten-1-ol: This compound lacks the phenyl group, making it less versatile in terms of reactivity and applications.
1-Phenyl-1-buten-3-ol:
The uniqueness of this compound lies in its combination of a phenyl group with an allylic alcohol structure, providing a balance of reactivity and stability that is valuable in various chemical and industrial processes.
特性
IUPAC Name |
2-methyl-1-phenylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSYQCLRLSWCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341284 | |
| Record name | 2-Methyl-1-phenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122332-13-2 | |
| Record name | 2-Methyl-1-phenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[11-hydroxy-11-[5-(1-hydroxytridecyl)oxolan-2-yl]-6-oxoundecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B38568.png)

![2-Methyl-3,3a,6,6a-tetrahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B38570.png)

![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)

